2-Mercaptopyridine

Übersicht

Beschreibung

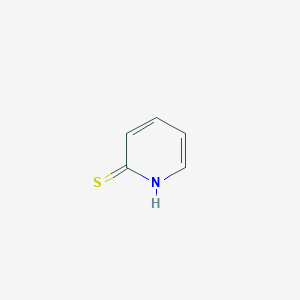

2-Mercaptopyridine (C₅H₅NS) is a heterocyclic compound featuring a pyridine ring with a thiol (-SH) group at the 2-position. It exhibits tautomerism between the thiol (HS–C₅H₄N) and thione (S=C₅H₄NH) forms, with the thione tautomer dominating in aqueous solutions due to enhanced stability . This tautomerism influences its reactivity, particularly in proton-transfer reactions and coordination chemistry .

This compound is widely utilized in diverse applications:

- Coordination Chemistry: Acts as a bidentate ligand in Group 2 and transition metal complexes (e.g., calcium, nickel), enhancing stability in compounds like [Ca(S–C₅H₄N)₂(DME)₂] .

- Materials Science: Improves anchoring in perovskite solar cells, reducing defects and enhancing thermal stability .

- Biomedical Applications: Demonstrates antimicrobial properties and serves as a precursor for bioactive derivatives like pyrithione (this compound N-oxide), a zinc ionophore .

- Photochemistry: Generated via UV irradiation of N-hydroxypyridine-2(1H)-thione in hydrogen matrices .

Vorbereitungsmethoden

Nucleophilic Substitution with Sodium Hydrosulfide

Reaction Mechanism and Standard Protocol

The most industrially scalable method involves reacting 2-chloropyridine with anhydrous sodium hydrosulfide (NaSH) in polar aprotic solvents such as ethylene glycol or propylene glycol . The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the hydrosulfide anion displaces the chloride group:

Key steps :

-

Solvent selection : Ethylene glycol, propylene glycol, or mixed solvents (e.g., cyclohexanol-ethylene glycol) enhance reaction rates by stabilizing ionic intermediates .

-

Temperature control : Optimal yields occur at 120–160°C, balancing kinetic efficiency with thermal decomposition risks .

-

Batch addition : Gradual introduction of 2-chloropyridine prevents exothermic side reactions .

Industrial Optimization Data

Table 1 summarizes performance metrics from pilot-scale trials :

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethylene glycol | 120 | 18 | 98.5 | 99 |

| Propylene glycol | 160 | 12 | 95 | 99 |

| Cyclohexanol/EG mix | 120 | 14 | 98 | 98 |

| n-Butanol/PG mix | 160 | 12 | 95 | 99 |

Critical findings :

-

Ethylene glycol achieves the highest yield (98.5%) at moderate temperatures .

-

Mixed solvents improve mass transfer but require precise azeotropic distillation during workup .

Thiourea-Mediated Synthesis

Two-Step Alkylation-Hydrolysis Approach

This method employs thiourea as the sulfur source, reacting with 2-chloropyridine under basic conditions :

2\text{CSNH}2 \xrightarrow{\text{EtOH, NH}_3} \text{Intermediate} \xrightarrow{\text{NaOH}} \text{this compound}

Procedure :

-

Alkylation : 2-Chloropyridine and thiourea reflux in ethanol/aqueous ammonia (3–5 h) .

-

Hydrolysis : The intermediate is treated with 15–20 wt.% NaOH, followed by pH adjustment to 6.0–6.5 with HCl .

Yield Limitations and Byproduct Analysis

Table 2 compares thiourea-based yields under varying conditions :

| Thiourea Equiv. | Solvent | Reaction Time (h) | Yield (%) | Major Byproduct |

|---|---|---|---|---|

| 1.2 | Ethanol | 3 | 48.9 | 2-Pyridyl disulfide |

| 1.5 | Methanol | 3 | 47.6 | Unreacted thiourea |

Challenges :

Calcium Hydrogen Sulfide Route

Historical Context and Modern Adaptations

The original 1931 method uses calcium hydrogen sulfide (Ca(SH)₂) at elevated temperatures :

Drawbacks :

Catalytic Improvements

Recent studies suggest adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction temperatures to 150°C, improving yields to ~75% .

Comparative Analysis of Methods

Technical and Economic Considerations

Table 3 evaluates scalability and cost drivers:

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| NaSH (ethylene glycol) | Moderate | Low | 98.5 | 99 | Industrial |

| Thiourea | Low | Moderate | 47–49 | 95 | Lab-scale |

| Ca(SH)₂ | High | High | 60–75 | 90 | Obsolete |

Key insights :

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Pyridinthiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um 2-Pyridyldisulfid zu bilden.

Reduktion: Die Reduktion von 2-Pyridyldisulfid ergibt 2-Pyridinthiol.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Thiolgruppe durch andere Nucleophile ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Iod in Gegenwart einer Base.

Reduktion: Natriumborhydrid in wässrigem Medium.

Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen

Hauptprodukte, die gebildet werden:

Oxidation: 2-Pyridyldisulfid.

Reduktion: 2-Pyridinthiol.

Substitution: Verschiedene substituierte Pyridine, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Mercaptopyridine (CHNS) is a thiol compound featuring both sulfur and nitrogen heteroatoms. Its unique structure imparts significant reactivity, particularly in coordination chemistry, making it useful as a ligand in metal complexes and as a reagent in organic synthesis.

Catalysis

This compound has been identified as an effective catalyst in various chemical reactions. For instance, it facilitates the isodesmic C-H borylation of heteroarenes, demonstrating its dual role as a Lewis base and Brønsted acid. This ability allows for the cleavage of boron-carbon bonds and the formation of new boron-carbon bonds through Lewis pair-mediated C-H activation .

Table 1: Catalytic Applications of this compound

| Reaction Type | Role of this compound | Reference |

|---|---|---|

| C-H Borylation | Catalyst | |

| Alkylation of Amines | Protecting Group | |

| Acylation of Phenols | Reagent |

Drug Development

The compound has shown promise in pharmaceutical applications, particularly in drug formulation and delivery systems. For example, studies have demonstrated its effectiveness in enhancing the adsorption properties of drugs on nanomaterials like aluminum phosphide nanocages, which could improve drug delivery mechanisms . Furthermore, derivatives of this compound exhibit antimicrobial and anticancer activities, making them candidates for further pharmacological exploration .

Table 2: Pharmacological Applications of this compound Derivatives

| Application | Activity Type | Reference |

|---|---|---|

| Antimicrobial | Yes | |

| Anticancer | Yes | |

| Drug Delivery Systems | Enhanced Adsorption |

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the detection of alkylating agents. A notable method involves its reaction with dimethyl sulfate to form a fluorescent derivative that can be quantified using high-performance liquid chromatography (HPLC). This method has a wide linear range and low detection limits, showcasing its utility in complex mixtures .

Table 3: Analytical Methods Utilizing this compound

Material Science

The compound also finds applications in material science, particularly in the development of photocatalysts. Research has indicated that when combined with titanium dioxide (TiO), this compound can enhance the photocatalytic degradation of pollutants . This application is crucial for environmental remediation efforts.

Table 4: Material Science Applications of this compound

Case Study 1: Drug Delivery Enhancement

A recent study investigated the adsorption behavior of this compound on aluminum phosphide nanocages using density functional theory (DFT) calculations. The results indicated significant negative adsorption energies, suggesting favorable interactions that could enhance drug loading efficiency .

Case Study 2: Analytical Method Development

A novel method for detecting alkylating agents was developed using this compound as a derivatizing agent. This method demonstrated high sensitivity and precision, making it suitable for analyzing complex biological samples where alkylating agents are present .

Wirkmechanismus

The mechanism of action of 2-Pyridinethiol involves its ability to form stable complexes with metal ions. This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects. The compound targets metal ions such as zinc and copper, interfering with their biological pathways .

Vergleich Mit ähnlichen Verbindungen

2-Mercaptopyridine vs. 2-Hydroxypyridine

Both compounds are non-volatile and non-basic, making them suitable for reactions requiring prolonged heating. However, their catalytic behaviors differ significantly:

- Oligomerization Efficiency: In prebiotic ester aminolysis reactions, this compound generates degradation products (e.g., amide hydrolysis byproducts), whereas 2-hydroxypyridine enhances oligomerization without side reactions .

- Optimal Loading : this compound requires precise stoichiometry (1 equivalent) to minimize degradation, while 2-hydroxypyridine achieves higher oligomer lengths (up to 8 units) with extended reaction times .

Table 1: Reaction Performance in Oligomerization

| Compound | Volatility | Degradation Observed? | Max Oligomer Length |

|---|---|---|---|

| This compound | Non-volatile | Yes | Dimers |

| 2-Hydroxypyridine | Non-volatile | No | 8 units |

| Pyridine | Volatile | No | Trimers |

This compound vs. Pyridine and Pyrimidine

- Basicity: Pyridine (pKₐ ~5.2) is more basic than this compound (non-basic) and pyrimidine (pKₐ ~1.3), affecting their roles in acid-mediated reactions .

- Coordination Chemistry: this compound’s bidentate nature (S and N donors) provides stronger metal-binding compared to monodentate pyridine. In perovskite passivation, this compound increases photoluminescence (PL) lifetime by 40% compared to pyridine and p-toluenethiol (PTT) .

Table 2: Ligand Performance in Perovskite Passivation

| Ligand | Denticity | PL Lifetime Increase | Thermal Stability |

|---|---|---|---|

| This compound | Bidentate | 40% | Excellent |

| Pyridine (PY) | Monodentate | 15% | Moderate |

| p-Toluenethiol (PTT) | Monodentate | 10% | Poor |

This compound vs. N-Hydroxypyridine-2(1H)-thione

N-Hydroxypyridine-2(1H)-thione serves as a photochemical precursor to this compound. Under UV-B irradiation in hydrogen matrices, it decomposes into this compound and water. In contrast, in argon or nitrogen matrices, it forms thioperoxy derivatives instead .

This compound vs. Catechol

While catechol (C₆H₆O₂) relies on two hydroxyl groups for adhesion, this compound’s thiol and pyridine-N groups enable photoadhesion without requiring oxidants or heat. This makes this compound derivatives more versatile in bonding dissimilar materials (e.g., polymers to metals) .

This compound vs. Glutathione (GSH)

In peptide stabilization, this compound exhibits moderate reactivity compared to the biological thiol GSH. For example, cyclic peptide 2b degrades to 33.5% in this compound but retains 90.6% integrity in GSH after 48 hours, highlighting GSH’s milder thiol-disulfide exchange .

Key Research Findings

- Photochemical Reactivity : UV irradiation of N-hydroxypyridine-2(1H)-thione yields this compound exclusively in hydrogen matrices, underscoring solvent-dependent photoproducts .

- Catalytic Limitations : Despite its utility in metal coordination, this compound’s tendency to cause degradation in oligomerization reactions limits its use compared to 2-hydroxypyridine .

Biologische Aktivität

2-Mercaptopyridine (2-MPY) is an organosulfur compound with significant biological activity, characterized by its thiol (-SH) group attached to a pyridine ring. This compound has garnered attention due to its diverse applications in biochemistry, medicinal chemistry, and material science. This article explores the biological activity of this compound, including its antioxidant properties, antimicrobial effects, and potential as a chelating agent.

This compound has the chemical formula HSC₅H₄N. It exhibits tautomerism, existing in both thiol and thione forms, with the predominant form influenced by environmental factors such as temperature and solvent polarity. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Antioxidant Properties

Research indicates that this compound possesses potential antioxidant properties due to its thiol group, which can scavenge free radicals. The ability to reduce oxidative stress suggests its utility in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against several pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for pharmaceutical applications. For instance, 2-MPY has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Chelating Properties

One of the notable features of this compound is its ability to chelate metal ions. It can form stable complexes with various metals, enhancing its utility in coordination chemistry. This property is particularly useful in applications involving heavy metal detoxification and in catalysis .

Plasmon-Induced Reactions

A study investigated the plasmon-induced deprotonation of this compound using surface-enhanced Raman scattering (SERS). The findings revealed that surface plasmons could facilitate selective bond formation and breakage at lower energy thresholds than traditional methods. This research highlights the compound's reactivity under novel conditions and its potential applications in nanotechnology .

Developmental Toxicity in Zebrafish

Another study explored the developmental effects of this compound-N-oxide on zebrafish embryos. Exposure resulted in morphological abnormalities such as an undulated notochord, suggesting that this compound may have teratogenic effects at certain concentrations. This finding raises concerns regarding the safety of 2-MPY in biological systems .

Synthesis and Derivatives

Several methods exist for synthesizing this compound, including nucleophilic substitution reactions and reduction processes. Additionally, derivatives of 2-MPY have been synthesized to enhance its biological activity and selectivity for specific targets. For example, chrysin derivatives containing 2-mercaptopyridinyl groups have been developed for their potential anti-cancer properties .

Comparative Analysis with Similar Compounds

The following table summarizes key properties of this compound compared to structurally similar compounds:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 4-Mercaptopyridine | Thiol group at the fourth position | Different reactivity; faster reaction rates under certain conditions. |

| 2-Hydroxypyridine | Hydroxyl group at the second position | Exhibits different solubility; primarily exists as an alcohol rather than a thiol. |

| Pyridine-2-thiol | Similar thiol structure | Lacks nitrogen functionality; may exhibit different coordination properties. |

The unique positioning of the thiol group in this compound significantly influences its chemical behavior compared to these similar compounds.

Q & A

Basic Research Questions

Q. How should 2-mercaptopyridine be purified to ensure experimental reproducibility in coordination chemistry studies?

- Methodological Answer : this compound often contains variable water content depending on the supplier, which can affect reaction outcomes. To standardize its purity:

- Dry the compound overnight under high vacuum (30°C, 1 mm Hg) to remove residual water .

- Confirm dryness via Karl Fischer titration or NMR spectroscopy (e.g., absence of H₂O peaks in NMR spectra) .

- Data Table :

| Supplier | Initial Water Content (%) | Post-Drying Water Content (%) |

|---|---|---|

| Sigma | 0.3–0.5 | <0.1 |

| Chem-Impex | 0.4–0.6 | <0.1 |

Q. What are the key spectroscopic techniques for characterizing this compound-metal complexes?

- Methodological Answer :

- NMR Spectroscopy : Monitor ligand coordination shifts. For example, [Ca(S–C₅H₄N)₂(DME)₂] shows downfield shifts in pyridyl protons due to metal-ligand bonding .

- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve bond lengths and angles (e.g., Ni–S bond: ~2.2 Å in [NiCl₂(2PS)₂]) .

- FT-IR : Confirm thiolate binding via S–H stretch disappearance (~2570 cm⁻¹ in free ligand vs. absence in complexes) .

Q. How does this compound decompose under thermal stress in metal complexes?

- Methodological Answer :

- Thermal decomposition pathways can be studied via thermogravimetric analysis (TGA) and NMR. For example, [Ca(S–C₅H₄N)₂(DME)₂] decomposes at 120°C to form CaS and pyridyl disulfides .

- Key Insight : Decomposition intermediates (e.g., [Ca(S–C₅H₄N)₂(DME)₂]) may form during crystallization attempts, requiring inert atmospheres (Ar/N₂) to suppress side reactions .

Advanced Research Questions

Q. What is the mechanism of this compound as a corrosion inhibitor for copper in NaCl environments?

- Methodological Answer :

- Electrochemical Techniques : Use potentiodynamic polarization and EIS (Electrochemical Impedance Spectroscopy) to measure inhibition efficiency (e.g., ~92% at 1 mM concentration) .

- DFT Calculations : Analyze adsorption energies on Cu surfaces. This compound binds via S and N atoms, forming a protective monolayer .

- Data Table :

| Inhibitor Conc. (mM) | Inhibition Efficiency (%) | Adsorption Energy (eV) |

|---|---|---|

| 0.5 | 78 | -1.45 |

| 1.0 | 92 | -1.82 |

Q. How do plasmonic effects enhance this compound’s Raman signals in SERS applications?

- Methodological Answer :

- Surface-Enhanced Raman Spectroscopy (SERS) : Use Au/Ag nanostars to amplify signals. For this compound, nanostars increase Raman intensity by 10⁵× compared to free solution .

- Tip-Enhanced Raman Scattering (TERS) : Study localized deprotonation kinetics. Plasmon-induced hot spots accelerate thiol deprotonation (rate: 10⁻³ s⁻¹ in TERS vs. 10⁻⁵ s⁻¹ in bulk) .

Q. What computational models explain this compound’s electronic structure in coordination chemistry?

- Methodological Answer :

- DFT Studies : Optimize geometries at B3LYP/6-311++G(d,p) level. Key findings:

- HOMO-LUMO gap of 4.3 eV, indicating redox activity .

- Vertical ionization potential: ~8.7 eV, relevant for charge-transfer interactions .

- NMR Shift Predictions : GIAO (Gauge-Including Atomic Orbital) method accurately predicts shifts in metal complexes (error < 2 ppm) .

Q. How does this compound act as a catalyst in prebiotic oligomerization reactions?

- Methodological Answer :

- Ester Aminolysis Enhancement : this compound (1 equiv.) facilitates oligomerization of proto-nucleic acids (e.g., CyHA-D) via bifunctional catalysis (thiol and pyridyl groups).

- Degradation Control : Avoid excess ligand to suppress amide hydrolysis. Optimal conditions: 85°C, dry state, 8-week reaction .

Eigenschaften

IUPAC Name |

1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMDPDGBKYUEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062568 | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a stench; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00863 [mmHg] | |

| Record name | 2-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73018-10-7, 2637-34-5, 29468-20-0 | |

| Record name | 2-Pyridinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2637-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029468200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03329 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridinethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE982KT952 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.